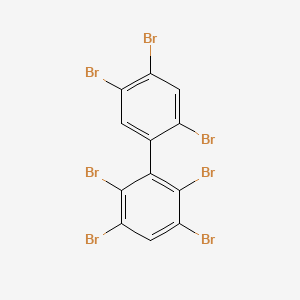

2,2',3,4',5,5',6-Heptabromobiphenyl

Description

Structure

3D Structure

Properties

CAS No. |

84303-49-1 |

|---|---|

Molecular Formula |

C12H3Br7 |

Molecular Weight |

706.5 g/mol |

IUPAC Name |

1,2,4,5-tetrabromo-3-(2,4,5-tribromophenyl)benzene |

InChI |

InChI=1S/C12H3Br7/c13-5-2-7(15)6(14)1-4(5)10-11(18)8(16)3-9(17)12(10)19/h1-3H |

InChI Key |

RBWZYLZOKXWBII-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br |

Origin of Product |

United States |

Overview of Polybrominated Biphenyls Pbbs As Persistent Organic Pollutants

Polybrominated biphenyls (PBBs) are a class of synthetic brominated hydrocarbons that were manufactured for use as flame retardants. nih.gov Structurally, they consist of a biphenyl (B1667301) molecule in which some of the hydrogen atoms have been replaced by bromine atoms. nih.gov This structure is similar to that of polychlorinated biphenyls (PCBs). nih.gov There are 209 possible individual PBB compounds, known as congeners, each with a different number and position of bromine atoms. cdc.gov

PBBs are recognized as persistent organic pollutants (POPs), a classification that reflects their chemical stability, resistance to degradation in the environment, and tendency to bioaccumulate in the fatty tissues of living organisms. cdc.gov Their production in the United States ceased in the late 1970s following a major contamination incident. cdc.gov However, due to their persistence, PBBs remain a public health concern. cdc.gov They are not readily soluble in water and adhere strongly to soil and sediment particles. nih.gov

Historical Context of Pbb Production and Use

The primary period of PBB production and use was relatively short, spanning mainly from the early 1970s until their manufacture was banned in the United States in 1976. nih.gov They were primarily used as additive flame retardants in a variety of products, including plastics for electronic devices, synthetic fibers, and molded plastics. nih.gov

A pivotal event in the history of PBBs was the 1973 contamination incident in Michigan. cdc.gov A PBB-based flame retardant product was accidentally mixed with livestock feed, leading to widespread contamination of meat, eggs, and dairy products. cdc.gov This incident brought the potential dangers of PBBs to public attention and led to extensive long-term health studies of the exposed population. cdc.govnih.gov

Environmental Fate and Transport Processes of 2,2 ,3,4 ,5,5 ,6 Heptabromobiphenyl and Polybrominated Biphenyls

Persistence and Degradation Pathways

Photodegradation Mechanisms and Formation of Lower Brominated Products

While generally stable, polybrominated biphenyls (PBBs) are susceptible to photodegradation when exposed to ultraviolet (UV) light. epa.gov This process involves the breaking of carbon-bromine bonds, leading to the formation of PBBs with fewer bromine atoms, known as lower brominated products. epa.govnih.gov

The primary mechanism of photodegradation is reductive debromination, where a bromine atom is removed from the biphenyl (B1667301) structure and replaced with a hydrogen atom. This process can occur stepwise, leading to a mixture of less-brominated congeners. For example, studies on commercial PBB mixtures like FireMaster® have shown that hexabromobiphenyl can degrade to pentabromobiphenyl and tetrabromobiphenyl upon exposure to UV radiation. nih.gov Specifically, the photodegradation of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) has been observed to be rapid under laboratory conditions, with 90% degradation occurring after just 9 minutes of exposure, resulting in the formation of lower brominated PBBs. pops.int

The rate and extent of photolytic reactions in the natural environment are influenced by various factors, including the intensity and wavelength of sunlight, the presence of sensitizing molecules, and the environmental matrix in which the PBBs are present. nih.govpops.int For instance, the degradation pattern of PBBs in soil samples from a former manufacturing site in Michigan was consistent with a photochemical decomposition mechanism, indicating that this process occurs in the environment. nih.gov The principal degradation products identified in these soil samples included 2,3',4,4',5-pentabromobiphenyl and 2,2',4,4',5-pentabromobiphenyl, as well as unidentified tetrabromobiphenyls. nih.gov

It is important to note that the formation of these lower brominated products can sometimes result in compounds with different toxicological profiles than the parent PBBs. nih.gov

Biodegradation Potential under Aerobic and Anaerobic Conditions

The biodegradation of polybrominated biphenyls (PBBs) is a slow process, with their persistence being a key characteristic. inchem.org However, under certain conditions, microbial degradation can occur.

Under anaerobic conditions , which are environments lacking oxygen, some microorganisms are capable of a process called reductive debromination. nih.gov This is a significant degradation pathway for highly brominated PBBs. nih.gov In this process, bacteria use the PBBs as an electron acceptor, removing bromine atoms and replacing them with hydrogen. This results in the formation of lower-brominated biphenyls. nih.govnih.gov

Under aerobic conditions , in the presence of oxygen, the lower-chlorinated biphenyls that are formed through anaerobic dechlorination can be further broken down. nih.gov Aerobic bacteria can cleave the biphenyl ring, a critical step towards the complete mineralization of the compound. nih.gov However, highly brominated PBBs are generally resistant to aerobic degradation. nih.gov The effectiveness of aerobic biodegradation is often dependent on the initial anaerobic debromination of the more heavily brominated congeners. nih.gov

Research has also explored the potential for combined anaerobic and aerobic treatment systems to enhance the breakdown of PBBs. nih.gov This sequential approach aims to first reduce the bromine content of the PBBs under anaerobic conditions, making them more susceptible to subsequent degradation by aerobic microorganisms. nih.gov

Thermal Decomposition and Pyrolysis Products

The thermal decomposition of polybrominated biphenyls (PBBs) can result in the formation of various hazardous products. restrictionofhazardoussubstances.com When subjected to high temperatures, such as those found in uncontrolled burning or incineration of waste containing these flame retardants, PBBs can break down and rearrange to form other toxic substances. nih.govaaqr.org

One of the most significant concerns during the thermal degradation of PBBs is the potential for the formation of polybrominated dibenzofurans (PBDFs). nih.gov PBDFs are structurally similar to the highly toxic polychlorinated dibenzofurans (PCDFs) and are considered to be more hazardous than the parent PBB compounds. nih.govresearchgate.net The formation of these compounds is influenced by factors such as temperature and the presence of other materials. aaqr.org

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, of PBBs and materials containing them also leads to a complex mixture of products. Studies on the pyrolysis of plastics containing brominated flame retardants have shown the generation of lesser brominated PBBs and other brominated compounds. whiterose.ac.uk For example, the pyrolysis of high-impact polystyrene with decabromodiphenyl ether resulted in oil containing 3-monoBDE, 4-monoBDE, 3,4'-diBDE, 3,3',4-triBDE, and 2,2',4,4',5,6'-hexaBDE, with the lesser brominated compounds being more prevalent. whiterose.ac.uk

The thermal decomposition process can also produce hydrogen bromide (HBr) and other brominated hydrocarbons. cetjournal.it In the presence of oxygen, the decomposition products can be different. For example, the thermal decomposition of tetrabromobisphenol A (TBBPA), another brominated flame retardant, can produce phenol (B47542) and various bromophenols. cetjournal.it

Recent research on decabromobiphenyl (B1669990) (deca-BB) indicates that its self-decomposition is difficult, but reactions with reactive radicals like hydrogen, bromine, and hydroxyl radicals, which are present in combustion environments, occur with low energy barriers. nih.gov These reactions can lead to debromination and the formation of ortho-phenyl-type radicals, which are critical precursors to the formation of PBDFs. nih.gov

Table 1: Thermal Decomposition Products of Selected Brominated Flame Retardants at 650 °C

| Identified Thermal Degradation Product | CAS Number | Amounts (%) of Identified Product |

| DBDPE | ||

| Hydrogen bromide | 10035-10-6 | 32.79 |

| Bromine | 7726-95-6 | 6.44 |

| Tribromomethane (Bromoform) | 75-25-2 | 0.19 |

| Tribromoethylene | 598-16-3 | 0.18 |

| Tetrabromomethane (Carbon tetrabromide) | 558-13-4 | 0.48 |

| 2,5-Dibromo-3,6-dimethylbenzonitrile | 38319-75-4 | 0.85 |

| Tetrabromoethylene | 79-28-7 | 1.03 |

| 1,3,5-Tribromobenzene | 626-39-1 | 0.48 |

| Phenol | 108-95-2 | |

| Benzo[b]furan | 271-89-6 | |

| 2-Bromophenol | 95-56-7 | |

| EBTEBPI | ||

| Hydrogen bromide | 10035-10-6 | 17.07 |

| Bromine | 7726-95-6 | 25.72 |

| Tribromomethane (Bromoform) | 75-25-2 | 0.48 |

| Tribromoethylene | 598-16-3 | 0.11 |

| Tetrabromomethane (Carbon tetrabromide) | 558-13-4 | 0.33 |

| 2,5-Dibromo-3,6-dimethylbenzonitrile | 38319-75-4 | |

| Tetrabromoethylene | 79-28-7 | 0.32 |

| 1,3,5-Tribromobenzene | 626-39-1 | 0.63 |

| Phenol | 108-95-2 | |

| Benzo[b]furan | 271-89-6 | |

| 2-Bromophenol | 95-56-7 | |

| TBBPA-BAE | ||

| Hydrogen bromide | 10035-10-6 | 6.80 |

| Bromine | 7726-95-6 | |

| Tribromomethane (Bromoform) | 75-25-2 | |

| Tribromoethylene | 598-16-3 | |

| Tetrabromomethane (Carbon tetrabromide) | 558-13-4 | |

| 2,5-Dibromo-3,6-dimethylbenzonitrile | 38319-75-4 | |

| Tetrabromoethylene | 79-28-7 | |

| 1,3,5-Tribromobenzene | 626-39-1 | |

| Phenol | 108-95-2 | 29.33 |

| Benzo[b]furan | 271-89-6 | 1.52 |

| 2-Bromophenol | 95-56-7 | 13.72 |

Data sourced from a study on the thermal decomposition of selected brominated flame retardants. cetjournal.it DBDPE: Decabromodiphenyl ethane; EBTEBPI: Ethylene bis(tetrabromophthalimide); TBBPA-BAE: Tetrabromobisphenol A bis(allyl ether).

Environmental Partitioning and Mobility

Atmospheric Transport and Deposition Dynamics

Polybrominated biphenyls (PBBs) can be transported over long distances in the atmosphere, primarily attached to airborne particulate matter. epa.gov While their volatility is generally low to moderate and decreases with a higher number of bromine atoms, their strong binding to particles facilitates their atmospheric mobility. epa.gov This allows for their deposition in regions far from their original sources. acs.org

Studies on similar compounds, such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), provide insights into the atmospheric transport and deposition dynamics of PBBs. acs.org Research in the Baltic Sea has shown that while PCBs are found mainly in the gaseous phase, most PBDEs are detected on particles. acs.org This difference in partitioning influences their deposition. For instance, PBDEs have been found to have higher washout ratios than PCBs, leading to higher concentrations in precipitation compared to air. acs.org

Atmospheric deposition of these persistent organic pollutants has been observed in remote mountain regions of Europe, indicating long-range atmospheric transport. copernicus.org The deposition fluxes in these remote areas were found to be influenced by temperature, particle deposition, and precipitation. copernicus.org

The atmospheric transport of biomass burning smoke can also play a role in the long-range distribution of pollutants. inpe.br Deep convection in equatorial regions can transport pyrogenic pollutants, including those from the burning of materials containing flame retardants, into the upper troposphere, where they can be carried over vast distances. inpe.br

Sorption to Particulate Matter and Sediments in Aquatic Systems

Polybrominated biphenyls (PBBs), including the specific congener 2,2',3,4',5,5',6-heptabromobiphenyl, exhibit a strong tendency to attach to particulate matter and sediments within aquatic environments. This process, known as sorption, is a critical factor governing their long-term fate and availability to aquatic organisms. The high hydrophobicity of PBBs, a measure of their tendency to avoid water, drives them to associate with organic materials and the surfaces of solid particles suspended in the water column or settled at the bottom.

Studies have demonstrated that in aquatic systems, PBB concentrations in sediment and suspended matter are significantly greater than in the corresponding water column. epa.gov This strong adsorption to sediment plays a crucial role in the persistence of these compounds, as it competes with other environmental processes like volatilization. epa.gov The degree of sorption is influenced by the level of bromination, with more highly brominated congeners showing a greater affinity for particulate matter. acs.org

Research on related polychlorinated biphenyls (PCBs) provides further insight into this process. The sorption of PCBs to sediment is a key determinant of their mobility, bioavailability, and potential for chemical breakdown in aquatic environments. nih.gov The nature of the carbonaceous components within the sediment, such as activated carbon, carbon black, and wood, significantly influences the sorption capacity. nih.gov It has been observed that using simple models based on organic carbon partitioning may not fully capture the complexity of sorption, as the specific type and origin of the organic carbon are important factors. nih.gov Furthermore, the sorption process can be kinetically complex, involving both fast and slow phases that are related to the physicochemical properties of the sediment components. nih.gov

The strong binding of PBBs to sediments means that these areas can act as long-term reservoirs for these pollutants, slowly releasing them back into the ecosystem over time. This sequestration in sediments reduces their immediate availability in the water column but ensures their long-term presence in the aquatic environment.

Soil Adsorption and Mobility Characteristics

The behavior of 2,2',3,4',5,5',6-heptabromobiphenyl and other PBBs in terrestrial environments is largely dictated by their strong adsorption to soil particles. This characteristic significantly limits their mobility, preventing substantial downward movement or leaching into groundwater.

Studies on Michigan soils have shown that PBBs, particularly hexabromobiphenyl, are strongly retained. acs.org The adsorption of PBBs to soil generally increases with the degree of chlorination, meaning that higher-brominated congeners like heptabromobiphenyl are less likely to leach through the soil profile. epa.gov Consequently, these compounds tend to remain in the upper layers of the soil where they are deposited.

Research indicates that PBBs show minimal degradation in soil over extended periods. nih.gov For instance, after one year of incubation in soil, no significant breakdown of PBBs was observed. nih.gov This persistence, combined with strong soil adsorption, suggests that contaminated soils can act as a long-term source of PBBs to the surrounding environment, although their direct mobility within the soil itself is low. inchem.org While photodegradation can occur, its significance in soil-incorporated PBBs is considered minor, as much of the photodegradation products appear to become even more tightly bound to the soil. nih.gov

It's important to note that while the general mobility of PBBs in soil is low, certain factors can influence their transport. For example, the presence of organic solvents can facilitate their movement through soil. epa.gov Additionally, recent research on related compounds like polybrominated diphenyl ethers (PBDEs) has highlighted that nanoscale soil particles can enhance the transport of these pollutants in groundwater, suggesting a potential, though less direct, pathway for mobility. rsc.org

Volatilization Considerations from Water and Soil

Volatilization, the process by which a substance evaporates from a surface, is a potential transport pathway for 2,2',3,4',5,5',6-heptabromobiphenyl and other PBBs from water and soil into the atmosphere. However, the extent of this process is significantly influenced by the strong adsorption of these compounds to soil and sediment.

In aquatic systems, volatilization from the water surface is also a relevant process. However, the strong adsorption of PBBs to sediment and suspended particles significantly competes with volatilization. epa.gov The higher the degree of bromination, the longer the volatilization half-life from water. epa.gov Similar to soil, while the rate may be slow, the long-term contribution of volatilization to the environmental cycling of PBBs can be substantial. epa.gov This cycling involves volatilization from surfaces, atmospheric transport, and subsequent deposition back onto land and water. epa.gov

Bioaccumulation and Biomagnification Dynamics

Lipophilicity and Accumulation in Lipid-Rich Tissues

Polybrominated biphenyls (PBBs), including 2,2',3,4',5,5',6-heptabromobiphenyl, are highly lipophilic, meaning they have a strong affinity for fats and oils. This property is a key driver of their tendency to accumulate in the fatty tissues of living organisms. The high octanol-water partition coefficient (Kow) of PBBs, a measure of their lipophilicity, indicates a strong preference for partitioning into lipids rather than remaining in the aqueous environment of the bloodstream or other bodily fluids. nih.govpg.edu.pl

Once absorbed into an organism, PBBs are distributed throughout the body and tend to concentrate in lipid-rich tissues such as adipose (fat) tissue, the liver, and breast milk. nih.govcapes.gov.brwashington.edu Studies have shown that adipose tissue acts as a major reservoir for these compounds. nih.gov For example, in rats exposed to a commercial PBB mixture, the concentration in fat was significantly higher than in other tissues like the liver. nih.gov Research on human tissues has also confirmed the persistence and distribution of PBBs, with the highest concentrations found in perirenal fat. capes.gov.br

The mechanism of accumulation within fat cells involves the selective targeting of PBBs to lipid droplets, the primary storage sites for triglycerides. nih.gov This accumulation in fatty tissues leads to long biological half-lives, meaning the compounds are eliminated from the body very slowly. capes.gov.br This persistence and accumulation in lipid-rich tissues are fundamental to the processes of bioconcentration and biomagnification in food webs.

Table 1: Research Findings on Lipophilicity and Accumulation of PBBs

| Finding | Organism/System | Reference |

|---|---|---|

| PBBs are highly lipophilic and accumulate in lipid-rich tissues. | General | nih.gov |

| Adipose tissue is a major reservoir for PBBs. | General, Rats | nih.govnih.gov |

| Highest PBB concentrations in humans found in perirenal fat. | Humans | capes.gov.br |

| PBBs selectively target lipid droplets within adipocytes. | Cell culture | nih.gov |

Bioconcentration in Aquatic Organisms

Bioconcentration is the process by which a chemical is absorbed by an aquatic organism from the surrounding water through its respiratory surfaces and skin. For lipophilic compounds like polybrominated biphenyls (PBBs), bioconcentration is a significant pathway of exposure and accumulation. The extent of bioconcentration is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to its concentration in the water at a steady state. sfu.ca

Studies have shown a linear relationship between the BCF of PBBs and their octanol-water partition coefficient (Kow) for chemicals with a log Kow up to 6. oup.comcapes.gov.broup.com This indicates that as the lipophilicity of a PBB congener increases, its potential to bioconcentrate in aquatic organisms also increases. However, for superhydrophobic chemicals with even higher Kow values, the observed BCFs can be lower than predicted by this linear relationship. oup.comcapes.gov.br This deviation can be attributed to several factors, including a reduced bioavailability of the chemical in the water, elimination of the chemical through feces, insufficient time to reach equilibrium, and the growth of the organism. oup.comcapes.gov.br

A substance is generally considered to have a potential for bioaccumulation if its BCF in aquatic species is greater than 2000, and it is considered "very bioaccumulative" if the BCF exceeds 5000. nih.gov Given the high lipophilicity of 2,2',3,4',5,5',6-heptabromobiphenyl and other PBBs, they are expected to have a significant potential for bioconcentration in fish and other aquatic life. This process is a critical first step in the transfer of these contaminants through aquatic food webs.

Table 2: Factors Influencing the Bioconcentration of PBBs in Aquatic Organisms

| Factor | Description | Reference |

|---|---|---|

| Lipophilicity (Kow) | Higher Kow generally leads to a higher bioconcentration factor (BCF). | oup.comcapes.gov.broup.com |

| Bioavailability | A low fraction of bioavailable chemical in the water can reduce the apparent BCF. | oup.comcapes.gov.br |

| Fecal Elimination | Elimination of the chemical in feces can lower the overall concentration in the organism. | oup.comcapes.gov.br |

| Exposure Time | Insufficient time to reach equilibrium can result in an underestimation of the BCF. | oup.comcapes.gov.br |

| Organism Growth | Growth of the organism can dilute the concentration of the chemical, affecting the BCF. | oup.comcapes.gov.br |

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of contaminants from one trophic level (feeding level) to the next in a food web. Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher trophic levels. fiveable.me For persistent and lipophilic compounds like 2,2',3,4',5,5',6-heptabromobiphenyl and other PBBs, biomagnification is a major concern as it can lead to high concentrations in top predators, including humans. sfu.canih.gov

The process of biomagnification occurs because these contaminants are not easily metabolized or excreted and are stored in the fatty tissues of organisms. washington.edupbslearningmedia.org When a predator consumes prey containing these contaminants, the toxins are transferred and accumulate in the predator's own fatty tissues at a higher concentration. fiveable.mepbslearningmedia.org This process is repeated at each step up the food chain, leading to a progressive increase in the contaminant concentration. fiveable.me

Studies have demonstrated the potential for PBBs to biomagnify. For instance, a biomagnification factor (BMF) of about 175 was reported for 2,2',4,4',5,5'-hexabromobiphenyl (a major component of some PBB mixtures) when comparing its concentration in herring (prey) to that in Baltic seals (predator). pops.int This BMF was comparable to that of a similarly structured PCB congener. pops.int Further evidence comes from the observation that lipid-based concentrations of hexabromobiphenyl were found to be about 100 times higher in polar bears than in ringed seals in East Greenland. pops.int

The trophic magnification factor (TMF) is another measure used to quantify biomagnification across an entire food web. A TMF greater than 1 indicates that the chemical is biomagnifying. sfu.ca The high lipophilicity of PBBs is a strong indicator of their potential for biomagnification in both aquatic and terrestrial food webs. sfu.canih.govnih.gov

Table 3: Evidence for Trophic Transfer and Biomagnification of PBBs

| Observation | Species/Ecosystem | Reference |

|---|---|---|

| Biomagnification factor (BMF) of ~175 for hexabromobiphenyl. | Herring to Baltic seal | pops.int |

| ~100-fold higher concentration of hexabromobiphenyl in polar bears compared to ringed seals. | East Greenland Arctic food web | pops.int |

| High lipophilicity of PBBs suggests a strong potential for biomagnification. | General | sfu.canih.govnih.gov |

Toxicological Research on 2,2 ,3,4 ,5,5 ,6 Heptabromobiphenyl and Polybrominated Biphenyls

Molecular and Cellular Mechanisms of Action

The toxicity of PBBs is not uniform across all congeners; the number and position of bromine atoms determine the molecule's physical and toxicological properties. The mechanisms of action often involve interaction with cellular receptors and subsequent alterations in gene expression.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxicity of many halogenated aromatic hydrocarbons, including certain PBBs. nih.gov In its inactive state, the AhR is located in the cytoplasm as part of a protein complex. nih.gov

The binding of a suitable ligand, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), triggers a conformational change. This allows the AhR to translocate to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes. researchgate.net This binding initiates the transcription of a battery of genes, most notably those in the CYP1 family of enzymes (e.g., CYP1A1, CYP1A2), as well as others involved in xenobiotic metabolism. researchgate.net

The ability of a PBB congener to bind to and activate the AhR is highly dependent on its structure. Congeners with few or no bromine atoms in the ortho positions (the 2, 2', 6, and 6' positions) can adopt a planar or "coplanar" configuration, which is a key requirement for high-affinity AhR binding. These are often referred to as "dioxin-like" or "MC-type" inducers. In contrast, non-coplanar PBBs, which have bromine atoms at three or four ortho positions, are generally not considered to be potent AhR agonists. The subject compound, 2,2',3,4',5,5',6-Heptabromobiphenyl, possesses four ortho bromines, which sterically hinder the molecule from achieving a planar configuration. Therefore, it is predicted to be a very weak or inactive AhR agonist.

A primary toxicological effect of PBBs is the induction of hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) superfamily. cdc.govnih.gov This induction is a key adaptive response to xenobiotic exposure. cdc.gov PBB congeners are typically classified into two main types of inducers based on the pattern of enzymes they affect:

Phenobarbital (B1680315) (PB)-type inducers: These congeners, typically non-coplanar and substituted at ortho and para positions, induce CYP2B and CYP3A subfamilies.

3-Methylcholanthrene (B14862) (MC)-type inducers: These are the coplanar, "dioxin-like" congeners that induce CYP1A1 and CYP1A2 via the AhR pathway.

Mixed-type inducers: Some congeners exhibit characteristics of both PB-type and MC-type induction. nih.gov

Research on the specific congener 2,2',3,4,4',5,5'-heptabromobiphenyl (B1597310) (PBB 180), a compound structurally similar to the subject of this article, demonstrated that it acts as a potent PB-type inducer. nih.gov Studies in rats showed that this heptabromobiphenyl congener caused a significant increase in liver weight and the proliferation of smooth endoplasmic reticulum, which are characteristic effects of PB-type inducers. nih.gov It also led to a marked increase in the activity of microsomal enzymes. nih.gov

In contrast, other PBBs, like 2,3',4,4',5-pentabromobiphenyl, have been identified as mixed-type inducers, enhancing enzymes typically induced by both phenobarbital and 3-methylcholanthrene. nih.gov

Table 1: PBB Congeners and Cytochrome P450 Induction Type

| Compound | Induction Type | Key Induced Enzymes |

|---|---|---|

| 2,2',3,4,4',5,5'-Heptabromobiphenyl | Phenobarbital-type | Cytochrome P450 (unspecified), Mixed Function Oxidases |

| 2,3',4,4',5-Pentabromobiphenyl | Mixed-type | Cytochrome P-450, Cytochrome P-448 |

| 2,2'-Dibromobiphenyl (B83442) | Phenobarbital-type | Cytochrome P450 (unspecified), Mixed Function Oxidases |

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. It is a recognized mechanism of toxicity for many persistent environmental pollutants. The induction of CYP enzymes, particularly certain forms like CYP1A1, can lead to the generation of ROS as a byproduct of their catalytic cycle.

Furthermore, xenobiotics can disrupt mitochondrial function, leading to electron leakage from the respiratory chain and the formation of superoxide (B77818) radicals. While direct studies on 2,2',3,4',5,5',6-Heptabromobiphenyl are limited, research on other PBBs and related compounds supports this mechanism. For example, exposure to certain PBBs has been associated with perturbations in oxidative stress markers. nih.gov The activation of the Nrf2 pathway, a master regulator of antioxidant responses, is a key cellular defense mechanism against oxidative stress. nih.gov This pathway leads to the expression of numerous protective enzymes, including heme oxygenase-1 and glutathione-S-transferase. nih.gov

The induction of CYP2B and CYP3A enzymes by PB-type inducers is primarily mediated by two nuclear receptors: the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). nih.govnih.gov These receptors act as xenobiotic sensors that regulate the transcription of a wide array of genes involved in the metabolism and transport of foreign chemicals and endogenous molecules. researchgate.net

Pregnane X Receptor (PXR): PXR is activated by a wide variety of structurally diverse ligands. It features a large, flexible ligand-binding pocket that allows it to bind to many different chemicals. nih.gov

Constitutive Androstane Receptor (CAR): CAR can be constitutively active but can also be further activated by ligands. nih.gov

Upon activation, both CAR and PXR translocate to the nucleus, form a heterodimer with the Retinoid X Receptor (RXR), and bind to specific response elements on DNA, such as the Phenobarbital-Responsive Enhancer Module (PBREM), to initiate gene transcription. researchgate.netnih.gov Given that non-coplanar PBBs like 2,2',3,4,4',5,5'-heptabromobiphenyl are potent PB-type inducers, it is highly probable that their mechanism of action involves the activation of CAR and/or PXR. nih.gov This interaction would provide the direct mechanistic link between exposure to these congeners and the observed induction of the CYP2B and CYP3A gene families. nih.gov

Metabolism and Biotransformation Pathways in Biological Systems

The persistence of PBBs in biological systems is a key factor in their toxicity. Their chemical stability and lipophilic nature govern their absorption, distribution, and resistance to metabolic breakdown.

PBBs can be absorbed into the body following oral, dermal, or inhalation exposure. nih.gov Due to their high lipid solubility (lipophilicity) and resistance to metabolic degradation, they readily pass through biological membranes and are distributed throughout the body.

Following absorption, PBBs are transported in the blood, associated with lipids and lipoproteins, and preferentially accumulate in tissues with high lipid content. The primary storage sites include:

Adipose (fat) tissue

Liver

Skin

Breast milk

This accumulation in fatty tissues acts as a long-term reservoir, leading to very slow elimination from the body. The biological half-life of the major PBB congeners found in the FireMaster mixture is estimated to be many years in humans. The specific congener 2,2',3,4,4',5,5'-heptabromobiphenyl was a notable component of the FireMaster mixture and has been identified along with 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) as a persistent compound in the serum of exposed individuals. nih.gov This persistence and bioaccumulation mean that even low-level exposure can lead to a significant body burden over time.

Table 2: Biological Fate of Polybrominated Biphenyls

| Process | Description | Key Tissues/Factors |

|---|---|---|

| Absorption | Can occur via oral, inhalation, and dermal routes. nih.gov | Lipophilicity facilitates passage through membranes. |

| Distribution | Transported via blood lipids and lipoproteins. | Accumulates in lipid-rich tissues. |

| Accumulation | Stored long-term in adipose tissue, liver, and skin. | High lipid content of these tissues acts as a sink. |

| Elimination | Very slow due to high lipophilicity and resistance to metabolism. | Excretion occurs via feces; lactation is a significant route in females. |

Biotransformation into Hydroxylated Metabolites

The biotransformation of PBBs is a critical area of study, as the resulting metabolites can have different toxicological profiles than the parent compounds. The primary metabolic pathway for PBBs involves hydroxylation, a process mediated by cytochrome P-450-dependent monooxygenases. nih.gov This reaction introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, increasing the compound's polarity and facilitating its excretion.

Research has shown that PBBs can be metabolized into hydroxylated forms. nih.govnih.govnih.gov While much of the detailed metabolic research has been conducted on the more widely studied polybrominated diphenyl ethers (PBDEs), the findings provide a valuable model for understanding PBB metabolism due to their structural similarities. nih.govnih.gov For PBDEs, studies have identified numerous hydroxylated metabolites (HO-PBDEs) in human blood, indicating that these compounds are actively metabolized and that the metabolites can accumulate in the body. nih.govnih.gov The formation of these metabolites is often enzyme-specific, with different cytochrome P450 isozymes producing distinct metabolite patterns. nih.gov For instance, studies on PBDEs show that the pattern of hydroxylated metabolites in humans can differ significantly from those in mice, suggesting that different enzymes are involved in the metabolic process in each species. nih.govnih.gov

In the context of PBBs, the potential for metabolism is highly dependent on the congener's structure. The presence of bromine-free positions on the aromatic rings is a prerequisite for hydroxylation. nih.gov For example, in vitro studies using rat liver microsomes have demonstrated that PBB congeners with available, unbrominated carbon atoms can be metabolized. nih.govnih.gov This process can lead to the formation of arene oxide intermediates, which are reactive and can bind to macromolecules, a potential mechanism of toxicity for non-dioxin-like congeners. cdc.govnih.gov

Differential Metabolism Based on Bromination Pattern and Congener Structure

The rate and likelihood of a PBB congener undergoing metabolism are heavily influenced by its specific structure, particularly the number and position of its bromine atoms. nih.gov The substitution pattern determines the molecule's planarity and its ability to interact with metabolic enzymes. cdc.gov

Key structural features that influence PBB metabolism include:

Availability of Unsubstituted Carbons: Metabolism often requires adjacent, non-halogenated carbon atoms. For instance, PBB congeners with adjacent non-halogenated ortho and meta carbons are more readily metabolized by microsomes from rats pretreated with 3-methylcholanthrene (a P-450 inducer). nih.gov Conversely, congeners with adjacent non-halogenated meta and para carbons are more susceptible to metabolism by phenobarbital-induced microsomes. nih.gov

Presence of a Free Para Position: Studies have suggested that an unsubstituted para position is a crucial requirement for the metabolism of some brominated biphenyls. nih.gov For example, of seven structurally identified PBB components in a study, only the one with a bromine-free para position was metabolized. nih.gov

Degree of Bromination: Increased bromination can hinder metabolism. Highly brominated congeners like 2,3,4,2',4',5'-hexabromobiphenyl and 2,3,4,5,3',4'-hexabromobiphenyl were not found to be metabolized in certain in vitro systems, even though they possess adjacent non-halogenated carbons. nih.gov This suggests that a high degree of halogenation can sterically prevent the enzyme from accessing the site of metabolism.

Ortho Substitution: The number of bromine atoms at the ortho positions (2, 2', 6, and 6') affects the planarity of the molecule. cdc.gov Non-planar congeners, which have more ortho bromines, often exhibit different metabolic pathways and toxic mechanisms compared to their planar or coplanar counterparts. cdc.govcdc.gov

In vitro studies have demonstrated these differential rates. For example, with phenobarbital-induced rat hepatic microsomes, 2,2'-dibromobiphenyl was metabolized at the fastest rate, followed by other congeners in decreasing order of metabolic speed. nih.gov This highlights that the specific arrangement of bromine atoms is a more critical determinant of metabolic susceptibility than simply the total number of bromines. nih.gov

Excretion Pathways and Rates in Organisms

The elimination of PBBs from the body is generally a slow process, contributing to their bioaccumulation. The primary route of excretion for PBBs and their metabolites is through the feces, with biliary excretion playing a significant role. nih.gov Due to their lipophilic (fat-soluble) nature, PBBs are readily stored in adipose tissue, which acts as a long-term reservoir, slowly releasing the compounds back into circulation. nih.gov

Excretion rates are highly variable and depend on the specific congener, the animal species, and the extent to which the congener can be metabolized. nih.govnih.gov

Metabolism-Facilitated Excretion: Congeners that are more readily metabolized into more polar, hydroxylated forms are typically excreted more quickly. nih.gov In vivo evidence has shown that metabolized PBBs have markedly lower levels in liver and milk extracts, indicating their elimination. nih.gov

Congener-Specific Half-Lives: The biological half-life of PBBs can be extremely long. For 2,2',4,4',5,5'-hexabromobiphenyl (PBB-153), a major component of commercial mixtures, the metabolic half-life in human blood is estimated to be around 11 years. mdpi.com This persistence underscores the potential for long-term exposure and associated health risks.

Species Differences: Different species exhibit varying capacities to metabolize and excrete PBBs, leading to different tissue distributions and retention times. cdc.gov For example, while urine is not a significant excretion pathway for the parent PBB compounds in humans, some metabolites may be eliminated through this route. nih.govresearchgate.net Studies on the related PBDEs found that while parent congeners were not detected in urine, they were excreted via perspiration. nih.govresearchgate.net

A pharmacokinetic model developed for 2,2',4,4',5,5'-hexabromobiphenyl predicted its distribution and excretion in both rats and humans, highlighting the importance of adipose tissue as a storage depot and fecal excretion as the main elimination pathway. nih.gov

Congener-Specific Toxicity Considerations

The toxicity of PBBs is not uniform across all 209 possible congeners. cdc.govwikipedia.org The specific three-dimensional structure of each congener dictates its biological activity and toxic potential. cdc.gov

Implications of PBB Mixture Composition on Biological Activity

The toxicity of a PBB mixture is influenced by several factors:

Presence of Potent Congeners: The presence of even small amounts of highly potent, dioxin-like congeners can significantly drive the toxicity of the entire mixture. cdc.gov For example, the commercial mixture FireMaster BP-6 was found to be more active than the PCB mixture Aroclor 1254 in causing thymic atrophy, a hallmark of dioxin-like toxicity. nih.gov

Additive, Synergistic, or Antagonistic Effects: The combined effect of congeners in a mixture can be complex. While often assessed using an additive model (like the Toxic Equivalency Factor approach for dioxin-like compounds), the interactions between different congeners are not fully understood and may be less than additive. cdc.gov

Because of these complexities, it is often assumed that any PBB mixture is potentially toxic and carcinogenic, as the precise congener composition and the mechanisms of all components are not fully elucidated. cdc.govcdc.gov

Advanced Analytical Methodologies for 2,2 ,3,4 ,5,5 ,6 Heptabromobiphenyl and Polybrominated Biphenyls

Sample Preparation Techniques

The initial and most critical stage in the analysis of 2,2',3,4',5,5',6-heptabromobiphenyl is the effective extraction of the analyte from the sample matrix, followed by a thorough cleanup to isolate it from co-extracted interfering compounds. The choice of method depends heavily on the matrix type (e.g., soil, sediment, human serum, biota) and the physicochemical properties of the PBBs.

Extraction Methods for Diverse Matrices (e.g., PHWE, LLE, Soxhlet, MAE, PLE, UAE)

A variety of extraction techniques have been developed and applied for the isolation of PBBs, including 2,2',3,4',5,5',6-heptabromobiphenyl, from complex samples. These range from classical methods to more modern, automated techniques that offer advantages in terms of speed, efficiency, and solvent consumption.

Pressurized Hot Water Extraction (PHWE) , also known as subcritical water extraction, uses water at elevated temperatures and pressures to extract organic compounds. While not as commonly cited specifically for PBBs as other methods, its utility for extracting persistent organic pollutants (POPs) from environmental matrices suggests its potential applicability.

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for aqueous samples and biological fluids like serum. In a typical LLE procedure for PBBs in human serum, the sample is first treated with a denaturing agent like formic acid, and then the PBBs are extracted into an organic solvent such as hexane (B92381). nih.gov This method is effective but can be labor-intensive and require large volumes of organic solvents.

Soxhlet Extraction is a classical and robust technique for solid matrices like soil, sediment, and sludge. epa.gov The sample is placed in a thimble and continuously extracted with a cycling solvent, such as a hexane/acetone (B3395972) mixture, for an extended period (e.g., 24 hours). nih.gov This exhaustive extraction is effective for strongly sorbed analytes like heptabromobiphenyls. epa.govnih.gov An automated Soxhlet apparatus can shorten the extraction time significantly compared to the conventional method. ncats.io

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov MAE has been successfully applied to extract PBBs and other brominated flame retardants from fish and seal tissues using solvents like ethyl acetate (B1210297) and cyclohexane. researchgate.net It offers a significant reduction in extraction time and solvent volume compared to Soxhlet extraction. nih.govresearchgate.net

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a modern automated technique that uses solvents at elevated temperatures and pressures to rapidly extract analytes from solid and semi-solid samples. nih.govnih.govresearchgate.net It has been effectively used for extracting PBBs from soil and fish, often yielding results comparable to or even better than Soxhlet extraction, particularly for congeners with high octanol-water partitioning coefficients. nih.gov The elevated temperature and pressure enhance extraction efficiency. nih.gov

Ultrasonic-Assisted Extraction (UAE) , or sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing solvent penetration into the sample matrix and accelerating mass transfer. nih.gov This method has been used for extracting PBBs from polymers using toluene (B28343) and from biota samples with acetone and hexane mixtures. researchgate.netnih.gov UAE is valued for being rapid, reproducible, and cost-effective. researchgate.net

| Extraction Method | Abbreviation | Typical Matrices | Common Solvents | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction | LLE | Human Serum, Water | Hexane, Dichloromethane | Simple, widely applicable for liquids | Labor-intensive, large solvent volumes |

| Soxhlet Extraction | SE | Soil, Sediment, Sludge, Biota | Hexane/Acetone | Exhaustive, robust, well-established | Time-consuming, large solvent volumes |

| Microwave-Assisted Extraction | MAE | Biota, Soil, Food | Ethyl Acetate/Cyclohexane, Acetonitrile | Fast, reduced solvent use | Requires specialized equipment, potential for analyte degradation if not optimized |

| Pressurized Liquid Extraction | PLE / ASE | Soil, Fish, Dust, Sediment | Hexane/Dichloromethane, Hexane/Acetone | Automated, fast, efficient, low solvent use | High initial equipment cost |

| Ultrasonic-Assisted Extraction | UAE | Polymers, Biota, Soil | Toluene, Acetone/Hexane | Rapid, cost-effective, reproducible | Efficiency can be matrix-dependent |

Cleanup and Fractionation Procedures (e.g., Florisil, GPC, Silica (B1680970) Gel, SPE)

Following extraction, the raw extract contains the target analytes along with a significant amount of co-extracted interfering substances, such as lipids, pigments, and other organic matter. A cleanup step is therefore essential to remove these interferences, which could otherwise compromise the subsequent instrumental analysis.

Florisil Chromatography is a widely used adsorption chromatography technique for cleaning up PBB extracts. epa.govdiva-portal.orgneochema.comresearchgate.netumich.eduthermofisher.comaccustandard.com Florisil, a magnesium silicate-based sorbent, effectively retains polar interferences while allowing the less polar PBBs to be eluted with a nonpolar or moderately polar solvent like hexane. researchgate.netaccustandard.com It is a standard procedure for cleaning extracts from soil, sediment, and biological samples prior to PBB analysis. epa.govdiva-portal.org

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is a highly effective technique for removing high-molecular-weight interferences like lipids, proteins, and polymers from sample extracts. pops.intresearchgate.netpublications.gc.ca The separation is based on molecular size, where large molecules are excluded from the pores of the gel and elute first, while smaller analyte molecules like PBBs penetrate the pores and elute later. publications.gc.ca GPC is particularly crucial for the analysis of fatty tissues such as fish and seal blubber.

Silica Gel Chromatography is another common adsorption chromatography method used for cleanup and fractionation. nih.gov Silica gel can be used in its activated form or deactivated with water to modify its selectivity. Often, silica gel is impregnated with sulfuric acid to chemically degrade and retain lipids and other oxidizable matrix components, providing a very clean extract. nih.gov This is a common step in methods for analyzing PBBs in human serum. nih.gov

Solid Phase Extraction (SPE) offers a more controlled and often faster alternative to classical column chromatography. SPE cartridges are available with a wide variety of sorbents, including silica, Florisil, and polymeric phases. nih.govumich.edu For PBB analysis in human serum, a multi-step process involving LLE followed by SPE with in-house packed acidified silica cartridges has been shown to be effective. nih.gov This approach combines the benefits of both techniques for robust sample purification.

| Cleanup Procedure | Principle | Target Interferences Removed | Typical Application |

|---|---|---|---|

| Florisil Chromatography | Adsorption | Polar compounds | Cleanup of soil, sediment, and biota extracts epa.govdiva-portal.org |

| Gel Permeation Chromatography (GPC) | Size Exclusion | Lipids, proteins, polymers (high MW compounds) | Cleanup of fatty tissues (fish, marine mammals) |

| Silica Gel (including acidified) | Adsorption / Chemical Reaction | Polar compounds, lipids | Cleanup of serum, soil, and sediment extracts nih.gov |

| Solid Phase Extraction (SPE) | Adsorption / Partitioning | Various (depends on sorbent) | Cleanup of serum and water extracts nih.govumich.edu |

Instrumental Analysis and Quantification Strategies

After extraction and cleanup, the purified extract is analyzed using high-resolution chromatographic techniques coupled with sensitive and selective detectors to separate, identify, and quantify individual PBB congeners, including 2,2',3,4',5,5',6-heptabromobiphenyl.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) has historically been a workhorse for the analysis of halogenated compounds like PBBs. pops.int The ECD is highly sensitive to electrophilic compounds containing halogens, making it well-suited for detecting trace levels of PBBs. pops.int While GC-ECD offers excellent sensitivity, its selectivity can be limited. nih.gov Co-eluting compounds, particularly other halogenated substances, can interfere with the analysis, potentially leading to inaccurate quantification. pops.int Therefore, while useful for screening, confirmation by a more selective technique is often necessary.

Gas Chromatography-Mass Spectrometry (GC-MS and GC-EI-MS-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) provides a higher degree of selectivity and definitive identification compared to GC-ECD. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound that serves as a chemical fingerprint. For PBB analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to monitor only a few characteristic ions for the target analytes, significantly enhancing sensitivity and reducing matrix interference. epa.gov

Gas Chromatography-Electron Ionization-Tandem Mass Spectrometry (GC-EI-MS/MS) offers even greater selectivity and sensitivity. nih.gov In this technique, a specific precursor ion for a target analyte (e.g., the molecular ion of 2,2',3,4',5,5',6-heptabromobiphenyl) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach drastically reduces background noise and chemical interference, allowing for very low detection limits and highly reliable quantification. nih.gov A highly sensitive and selective method for quantifying 11 PBB congeners, including PBB-180 (a heptabromobiphenyl), in human serum has been developed using GC-EI-MS/MS. nih.gov

| Parameter | Value/Condition |

|---|---|

| Compound | PBB-180 (2,2',3,4,4',5,5'-Heptabromobiphenyl) |

| Retention Time | 10.25 minutes |

| MRM Transition 1 (Quantifier) | m/z 385.8 → 147.1 |

| Collision Energy 1 | 60 eV |

| MRM Transition 2 (Qualifier) | m/z 627.0 → 545.6 |

| Collision Energy 2 | 30 eV |

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS)

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is considered the gold standard for the ultra-trace analysis of PBBs and other persistent organic pollutants. HRMS instruments can measure the mass of an ion with very high accuracy, allowing for the determination of its elemental composition. This capability enables the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental formulas) that could affect lower-resolution instruments. Although HRGC/HRMS provides the highest level of selectivity and specificity, the instrumentation is more expensive and requires more specialized operation and maintenance compared to quadrupole MS systems.

Congener-Specific Separation and Quantification using Capillary Columns

The cornerstone of modern PBB analysis is high-resolution gas chromatography (HRGC), which utilizes capillary columns to separate individual congeners from a mixture. The choice of the capillary column's stationary phase is paramount for achieving the desired separation. Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, are commonly used for PBB analysis. However, for complex mixtures where co-elution of critical congeners is a problem, more polar stationary phases or multi-column systems may be employed.

The separation of PBB congeners is influenced by their vapor pressure and the interaction with the stationary phase, which is largely dependent on the number and position of bromine atoms on the biphenyl (B1667301) structure. For instance, achieving baseline separation of all 209 congeners with a single column is not currently feasible. Therefore, analytical methods often focus on the separation of specific congeners of toxicological interest, including 2,2',3,4',5,5',6-heptabromobiphenyl.

Table 1: Representative Gas Chromatography Conditions for PBB Congener Separation

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | 15 m x 0.250 mm ID x 0.10 µm film thickness polyimide-coated fused silica phase |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 25°C/min to 320°C, hold for 5 min |

| Detector | Tandem Mass Spectrometer (MS/MS) |

This table presents typical conditions and may require optimization based on the specific instrument and congeners of interest.

Isotope-Dilution Quantification Approaches

Isotope-dilution mass spectrometry (IDMS) is a highly accurate quantification technique that is considered a definitive method for the analysis of many organic compounds, including PBBs. nih.gov This approach involves "spiking" a sample with a known amount of an isotopically labeled analog of the target analyte before sample extraction and cleanup. For PBBs, this typically involves using a congener that has been synthesized with one or more of its carbon-12 atoms replaced by carbon-13 (¹³C). isotope.com

The ¹³C-labeled internal standard behaves almost identically to its native counterpart throughout the extraction, cleanup, and chromatographic analysis. Because the mass spectrometer can differentiate between the native and the labeled congener based on their mass-to-charge ratio (m/z), any loss of the analyte during sample preparation can be corrected for by measuring the ratio of the native analyte to the labeled standard in the final extract. libios.fr This significantly improves the accuracy and precision of the quantification, especially at trace levels.

For the analysis of 2,2',3,4',5,5',6-heptabromobiphenyl, a ¹³C-labeled version of this specific congener would be the ideal internal standard. However, if a specific labeled congener is not available, a structurally similar ¹³C-labeled PBB congener can be used, although this may introduce a small amount of uncertainty. The use of IDMS has been successfully applied to the quantification of PBBs in various matrices, including human serum, with high accuracy and low detection limits. nih.govresearchgate.net

Table 2: Performance of Isotope-Dilution GC-MS/MS for PBB Analysis in Human Serum

| Analyte | Limit of Detection (pg/mL) | Accuracy (%) | Relative Standard Deviation (%) |

| PBB-153 | 0.8 | 95-105 | < 10 |

| PBB-77 | 1.2 | 92-110 | < 15 |

| PBB-101 | 1.5 | 90-108 | < 12 |

Data is representative and based on findings from studies utilizing isotope-dilution mass spectrometry for PBB analysis. nih.govresearchgate.net

Quality Assurance and Quality Control in PBB Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential to ensure the reliability and comparability of data generated from the analysis of PBBs. These measures are implemented throughout the analytical process, from sample collection to final data reporting.

Calibration Curve Linearity and Repeatability Assessment

The establishment of a linear calibration curve is a fundamental requirement for the accurate quantification of PBBs. A calibration curve is generated by analyzing a series of standard solutions containing the target analyte at known concentrations. The instrument's response is then plotted against the concentration, and a linear regression is applied to the data points.

For PBB analysis using GC-MS, calibration curves are typically linear over a specific concentration range. It is crucial to demonstrate this linearity and to ensure that the concentrations of the unknown samples fall within this range. The linearity of the calibration curve is commonly assessed by the coefficient of determination (r²), which should ideally be ≥ 0.995. europa.eu

Repeatability, also known as intra-assay precision, refers to the closeness of agreement between the results of successive measurements of the same sample carried out under the same conditions of measurement. This is typically assessed by analyzing replicate samples or a quality control standard multiple times within the same analytical run. The results are usually expressed as the relative standard deviation (RSD), which should be within a predefined acceptance limit, often less than 15-20%. nih.gov

Table 3: Example of Calibration Curve Data and Repeatability for a PBB Analyte

| Concentration (ng/mL) | Instrument Response (Area Counts) |

| 0.5 | 15,234 |

| 1.0 | 30,156 |

| 5.0 | 155,890 |

| 10.0 | 310,456 |

| 25.0 | 780,123 |

| 50.0 | 1,555,678 |

| Linearity (r²) | 0.999 |

| Repeatability (RSD for 10 ng/mL standard, n=5) | < 8% |

This table presents hypothetical but realistic data to illustrate the concepts of linearity and repeatability.

Utilization of Certified Reference Materials and Internal Standards

Certified Reference Materials (CRMs) are highly characterized materials with known concentrations of specific analytes. They are produced by national metrology institutes and accredited reference material producers. europa.eucpachem.com In PBB analysis, CRMs are used to validate the accuracy of an analytical method and to ensure the traceability of the measurement results. CRMs are available for various matrices, such as sediment, fish tissue, and human serum, and contain certified concentrations of several PBB congeners. researchgate.netresearchgate.net By analyzing a CRM and comparing the measured values to the certified values, a laboratory can assess its analytical performance and identify any potential biases in the method.

Internal standards are compounds that are added to every sample, blank, and calibration standard at a constant concentration. As discussed in section 5.2.5, isotopically labeled analogs of the target analytes are the preferred internal standards for PBB analysis. libios.fr The use of internal standards helps to correct for variations in instrument response and sample matrix effects, thereby improving the precision and accuracy of the analysis. The recovery of the internal standard is also monitored as a quality control measure to ensure the efficiency of the sample preparation process.

Table 4: Examples of Commercially Available Certified Reference Materials for PBBs

| CRM ID | Matrix | Certified PBB Congeners |

| SRM 1958 | Fortified Human Serum | PBB-153 and other POPs |

| NMIJ CRM 7304-a | Marine Sediment | Multiple PCB and OCP congeners (can be used for method validation for similar compounds like PBBs) |

| B-180S | Isooctane Solution | 2,2',3,4,4',5,5'-Heptabromobiphenyl (B1597310) |

| B-189S | Isooctane Solution | 2,3,3',4,4',5,5'-Heptabromobiphenyl |

This table provides examples of available CRMs and is not exhaustive. nih.govresearchgate.netaccustandard.comaccustandard.com Availability may vary.

Research Gaps and Future Directions in 2,2 ,3,4 ,5,5 ,6 Heptabromobiphenyl Studies

Elucidation of Unintentional Formation and Emission Pathways

A primary research gap is the comprehensive understanding of how 2,2',3,4',5,5',6-heptabromobiphenyl is unintentionally formed and released into the environment. While the production of commercial PBB mixtures like FireMaster® was a known source, other pathways contribute to its environmental burden.

Key Research Areas:

Industrial Byproduct Formation: Investigations are needed to identify industrial processes, beyond direct manufacturing, where this specific congener may be an unintended byproduct. This includes the synthesis of other brominated compounds or high-temperature industrial activities.

Combustion and Incineration: The thermal degradation of products containing other brominated flame retardants can lead to the formation of various PBBs. nih.gov Research should focus on quantifying the formation of 2,2',3,4',5,5',6-heptabromobiphenyl from the incineration of consumer goods, electronic waste, and building materials.

Environmental Transformation: The degradation of higher brominated PBBs can result in the formation of lower brominated congeners, including heptabromobiphenyls. nih.gov Understanding the conditions that favor these transformations in various environmental compartments is crucial.

Comprehensive Assessment of Environmental Degradation Rates and Pathways

The persistence of 2,2',3,4',5,5',6-heptabromobiphenyl in the environment is a significant concern. A more detailed understanding of its degradation is essential for predicting its long-term fate and impact.

Degradation Processes:

| Degradation Pathway | Description | Research Needs |

| Photodegradation | Breakdown by sunlight, particularly in surface waters and atmospheric dust. | Quantify the photodegradation rates of 2,2',3,4',5,5',6-heptabromobiphenyl in different environmental media and identify the resulting transformation products. nih.gov |

| Biodegradation | Breakdown by microorganisms in soil and sediment. | Isolate and characterize microbial species capable of degrading this congener and determine the metabolic pathways and rates of degradation under various environmental conditions. nih.govyoutube.com |

| Metabolism in Biota | Transformation within living organisms. | Investigate the metabolic fate of 2,2',3,4',5,5',6-heptabromobiphenyl in key indicator species to understand bioaccumulation potential and the formation of potentially more toxic metabolites. nih.gov |

Advanced Understanding of Congener-Specific Toxicokinetics and Toxicodynamics

The toxicity of PBBs is highly dependent on the specific arrangement of bromine atoms on the biphenyl (B1667301) structure. inchem.org A deeper dive into the congener-specific behavior of 2,2',3,4',5,5',6-heptabromobiphenyl is critical for accurate risk assessment.

Key Research Focuses:

Absorption, Distribution, Metabolism, and Excretion (ADME): Detailed studies are required to map the ADME properties of this specific congener in various species, including humans. This will help in understanding its bioaccumulation potential and persistence in the body. nih.gov

Mechanism of Toxicity: Elucidating the specific molecular mechanisms through which 2,2',3,4',5,5',6-heptabromobiphenyl exerts its toxic effects is a priority. This includes its interaction with cellular receptors, such as the aryl hydrocarbon receptor (AhR), and its potential to induce oxidative stress and disrupt endocrine function. cdc.gov

Metabolite Toxicity: The transformation of the parent compound within an organism can lead to the formation of metabolites with different toxicological profiles. nih.gov Research is needed to identify these metabolites and assess their specific toxicity, as they may be more or less potent than the original congener.

Development of Novel Analytical Methods for Metabolite Detection

To fully understand the toxicokinetics and health effects of 2,2',3,4',5,5',6-heptabromobiphenyl, sensitive and specific analytical methods are needed to detect not only the parent compound but also its metabolites in complex biological matrices.

Challenges and Future Directions:

Low Concentrations: Metabolites are often present at very low concentrations, requiring highly sensitive instrumentation.

Matrix Interference: Biological samples such as blood, urine, and tissues contain numerous other compounds that can interfere with the analysis.

Lack of Standards: The availability of certified reference standards for PBB metabolites is limited, hindering accurate quantification.

Future research should focus on the development and validation of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), to overcome these challenges and provide a more complete picture of the internal exposure to 2,2',3,4',5,5',6-heptabromobiphenyl and its transformation products. scielo.brscielo.br

Q & A

Basic Research Questions

Q. How can the structural identity of 2,2',3,4',5,5',6-Heptabromobiphenyl be confirmed in synthetic samples?

- Methodology : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 706.48 (C₁₂H₃Br₇) . Confirm substitution patterns via ¹H and ¹³C NMR, focusing on aromatic proton environments and coupling constants. X-ray crystallography may resolve ambiguities in bromine positioning .

Q. What analytical techniques are recommended for detecting trace levels of this compound in environmental matrices?

- Methodology : Employ gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) with a DB-5MS column. Use certified reference materials (e.g., 35 µg/mL in isooctane) for calibration . Solid-phase extraction (SPE) with Florisil® or C18 cartridges optimizes recovery from water or sediment .

Q. What synthetic routes are viable for producing 2,2',3,4',5,5',6-Heptabromobiphenyl in the lab?

- Methodology : Brominate biphenyl using excess Br₂ with FeBr₃ as a catalyst under controlled temperatures (40–60°C). Monitor reaction progress via thin-layer chromatography (TLC). Purify via silica gel column chromatography with hexane/dichloromethane gradients .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in amber vials at ambient temperatures (>5°C) to prevent photodegradation. Use inert atmospheres (N₂ or Ar) for long-term storage. Avoid contact with reducing agents to prevent debromination .

Advanced Research Questions

Q. What are the key challenges in quantifying isomer-specific toxicity of 2,2',3,4',5,5',6-Heptabromobiphenyl compared to other polybrominated biphenyls (PBBs)?

- Methodology : Conduct comparative in vitro assays (e.g., CYP450 inhibition, estrogen receptor binding) using purified isomers. Analyze structure-activity relationships (SAR) via computational modeling (e.g., DFT for bromine electronic effects). Address conflicting data by standardizing cell lines and exposure durations .

Q. How do environmental factors influence the degradation kinetics of this compound in soil?

- Methodology : Design microcosm studies under varying pH, organic matter content, and microbial activity. Quantify degradation products (e.g., lower brominated congeners) via LC-MS/MS. Compare half-lives in aerobic vs. anaerobic conditions to resolve discrepancies in literature-reported rates .

Q. What experimental approaches can elucidate its bioaccumulation potential in aquatic ecosystems?

- Methodology : Use stable isotope-labeled analogs (e.g., ¹³C-PBBs) in mesocosm studies. Measure bioconcentration factors (BCFs) in fish models (e.g., zebrafish) via whole-body homogenization and Soxhlet extraction. Validate models using field data from contaminated water bodies .

Q. How can researchers address contradictions in reported photolytic degradation pathways?

- Methodology : Replicate studies under standardized UV light (254 nm) with controlled irradiance. Monitor intermediates via time-resolved GC-MS and compare quantum yields. Discrepancies may arise from solvent polarity (e.g., isooctane vs. aqueous matrices) affecting reaction mechanisms .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.